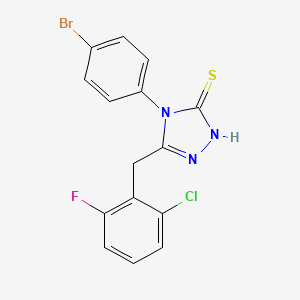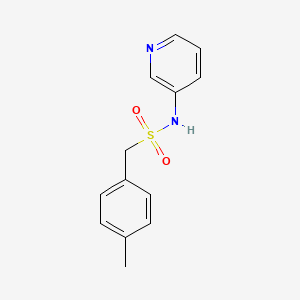
4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol, also known as BFBT, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BFBT belongs to the class of 1,2,4-triazole derivatives, which have been shown to exhibit a wide range of biological activities, including antifungal, antiviral, anticancer, and antibacterial properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to DNA damage and cell death. 4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways in cells, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit various biochemical and physiological effects in cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. 4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth and proliferation of fungal cells, leading to the inhibition of fungal infections. 4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of anticancer and antifungal drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol in lab experiments include its potent biological activity, low toxicity in normal cells, and its potential as a candidate for the development of anticancer and antifungal drugs. The limitations of using 4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol in lab experiments include the complexity of its synthesis, the need for specialized equipment and expertise, and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol. One direction is to further investigate its mechanism of action and potential applications in the field of medicinal chemistry. Another direction is to optimize the synthesis of 4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol to improve its yield and purity. Additionally, research could be conducted to investigate the potential of 4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol as a candidate for the development of other types of drugs, such as antibiotics or antiviral agents. Finally, further research could be conducted to investigate the potential of 4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol in combination with other drugs or therapies for the treatment of various diseases.
Scientific Research Applications
4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antifungal, antiviral, anticancer, and antibacterial properties. 4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been tested against various cancer cell lines and has been found to exhibit potent cytotoxicity, making it a promising candidate for the development of anticancer drugs. 4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has also been shown to exhibit antifungal activity against various fungal strains, including Candida albicans, making it a potential candidate for the treatment of fungal infections.
properties
IUPAC Name |
4-(4-bromophenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFN3S/c16-9-4-6-10(7-5-9)21-14(19-20-15(21)22)8-11-12(17)2-1-3-13(11)18/h1-7H,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDMJASNSYGXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NNC(=S)N2C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4753276.png)
![6-ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4753284.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4753285.png)
![4-butyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4753287.png)

![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4753298.png)
![5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide](/img/structure/B4753311.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4753313.png)

![benzyl N'-{phenyl[(phenylsulfonyl)imino]methyl}imidothiocarbamate](/img/structure/B4753320.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4753328.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4753361.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4753368.png)
![methyl 5-(1-ethyl-1H-pyrazol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4753372.png)